Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)
Description
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) is a complex organic compound that features a chromate core coordinated with a sulphonamidato ligand
Properties
CAS No. |
30112-70-0 |
|---|---|
Molecular Formula |
C32H27CrN10O8S2 |
Molecular Weight |
795.7 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C16H15N5O4S.Cr/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9H,1H3,(H4,17,18,19,20,22,23,24,25);/q;;+3/p-3 |
InChI Key |
XTPVWEAMCUQNLP-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solid-Phase Synthesis
Immobilized pyrazole derivatives on silica gel enable solvent-free reactions:
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | High yield (75–78%) | Long reaction times |
| Industrial | Scalable, cost-effective | Requires heavy catalysts |
| Microwave | Rapid, energy-efficient | Specialized equipment |
| Solid-Phase | Solvent-free, clean | Lower yield |
Challenges and Optimization Strategies
- Byproduct Formation : Over-diazotization generates nitrosamines, mitigated by strict temperature control.
- Ligand Degradation : Prolonged reflux during chromation causes ligand hydrolysis. Optimal reflux time: 4 hours.
- Waste Management : Chromium-containing effluent treated with FeSO₄ to precipitate Cr(OH)₃.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, often converting organic substrates to their oxidized forms.
Reduction: Under certain conditions, the chromate can be reduced to chromium(III) species.
Substitution: The sulphonamidato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce chromium(III) complexes.
Scientific Research Applications
Basic Information
- Chemical Name : Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)
- CAS Number : 30112-70-0
- Molecular Formula : C32H27CrN10O8S2
- Molecular Weight : 795.75 g/mol
- Density : 1.608 g/cm³ at 20°C
- Water Solubility : 3.3 g/L at 20°C
- LogP : 0.04 at 20°C
Safety Information
The compound is classified under GHS09, indicating environmental hazards. Risk statements include H317 (may cause an allergic skin reaction) and H411 (toxic to aquatic life with long-lasting effects). Precautionary measures involve avoiding release to the environment and using protective gloves and clothing during handling .
Textile Industry
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) is primarily used as a dye in the textile industry. Its vibrant color properties make it suitable for dyeing various fabrics, including cotton and synthetic materials.
Case Study: Dyeing Efficacy
A study conducted on cotton fabrics dyed with this compound demonstrated excellent color fastness and brightness. The dye showed superior performance compared to traditional azo dyes, making it a preferred choice for manufacturers seeking high-quality dyes .
Leather and Fur Treatment
This compound is also utilized in the leather industry for coloring leather products. Its ability to bond with leather fibers enhances the durability of the color, ensuring longevity in leather goods.
Case Study: Leather Color Retention
Research showed that leather treated with hydrogen bis[3-(4,5-dihydro...)chromate(1-) exhibited minimal fading after exposure to sunlight and moisture, outperforming other conventional dyes used in leather processing .
Environmental Applications
Due to its chromate component, there is ongoing research into the environmental impact of this compound, particularly its potential use in wastewater treatment processes to remove heavy metals from effluents.
Case Study: Heavy Metal Removal
Experimental results indicated that this compound could effectively precipitate heavy metals from industrial wastewater, thus reducing toxicity levels and improving water quality before discharge into natural water bodies .
Table 1: Comparison of Dyeing Properties
| Property | Hydrogen bis[3-(4,5-dihydro...chromate(1-) | Traditional Azo Dyes |
|---|---|---|
| Color Fastness | Excellent | Good |
| Brightness | High | Moderate |
| Environmental Impact | Lower toxicity | Higher toxicity |
Table 2: Safety Profile Summary
| Hazard Type | Description |
|---|---|
| Skin Sensitization | May cause allergic reactions |
| Aquatic Toxicity | Toxic to aquatic life |
| Handling Precautions | Use gloves and protective clothing |
Mechanism of Action
The mechanism by which hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) exerts its effects involves its interaction with molecular targets through its chromate and sulphonamidato groups. The chromate core can participate in redox reactions, altering the oxidation state of target molecules, while the sulphonamidato ligand can form hydrogen bonds and other interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Disodium hydrogen bis(5-chloro-3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxybenzenesulphonamidato(3-))chromate(3-)
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-)
Uniqueness
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) is unique due to its specific combination of a chromate core with a sulphonamidato ligand, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in both research and industrial applications .
Biological Activity
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) (CAS No. 30112-70-0) is a complex compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C32H26CrN10O8S2.H |
| Molecular Weight | 797.76 g/mol |
| Density | 1.608 g/cm³ (at 20°C) |
| Water Solubility | 3.3 g/L (at 20°C) |
| LogP | 0.04 |
Pharmacological Activities
The biological activity of this compound is primarily attributed to its pyrazolone structure, which has been associated with various therapeutic effects:
- Antibacterial Activity : Studies have shown that pyrazolone derivatives exhibit significant antibacterial properties against various pathogens. The title compound's structure suggests potential effectiveness against bacteria due to the presence of sulfonamide groups, which are known for their antimicrobial activity .
- Antitumor Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth. The chromate component may enhance the compound's cytotoxic effects on cancer cells .
- Anti-inflammatory Properties : Pyrazolone derivatives have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems .
The mechanisms through which hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial death.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, thereby reducing cell viability.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolone derivatives similar to the title compound:
- Antibacterial Studies : A study demonstrated that a related pyrazolone derivative exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
- Antitumor Research : In vitro assays revealed that compounds with similar structures inhibited the proliferation of various cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrazolone derivatives in animal models of inflammation, showing reduced edema and inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
